

Enhancing tumor-to-background ratio in 18F-PSMA-1007 imaging

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Compound of Interest

Compound Name: 18F-Psma 1007

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18F-PSMA-1007 Imaging: Technical Support Center

Welcome to the technical support center for 18F-PSMA-1007 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the tumor-to-background ratio (TBR) and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background uptake with 18F-PSMA-1007?

A1: 18F-PSMA-1007 is characterized by high hepatobiliary excretion, leading to significant physiological uptake in the liver and spleen.[1][2] Additionally, non-specific uptake can occur in benign lesions, such as ganglia, healing fractures, and inflammatory tissues.[3][4][5] Studies have also shown that PSMA is expressed in the capillaries of some benign lesions like angiolipomas, which can cause false-positive findings.[4][5]

Q2: How does uptake time affect the tumor-to-background ratio (TBR)?

A2: Delayed imaging generally improves the TBR. Studies have shown that imaging at 2 to 3 hours post-injection allows for clearance of the tracer from the blood pool and soft tissues, while tumor uptake continues to increase.[6][7] One study comparing imaging at 60 and 120 minutes post-injection found that the median maximum standardized uptake value (SUVmax) in

tumor lesions significantly increased from 10.98 to 15.51.[2][8] This leads to a better contrast between tumors and surrounding background tissues.[6][9]

Q3: Why is there sometimes significant 18F-PSMA-1007 uptake in the bladder, despite its primary hepatobiliary clearance?

A3: While 18F-PSMA-1007 is known for its low urinary excretion, which is an advantage over tracers like 68Ga-PSMA-11, unexpected bladder activity can still occur in some patients.[6][10][11][12] The exact reasons are not fully understood, but it does not appear to be correlated with patient characteristics like age, weight, or liver and kidney function.[10][12] This variability can sometimes interfere with the assessment of lesions in the pelvic region.[10][12]

Q4: Can the type of PET scanner used affect the detection of non-specific uptake?

A4: Yes, the technology of the PET scanner can influence the detection of unspecific bone uptake (UBU). A study found that UBUs were significantly more frequent in images acquired with digital PET/CT scanners compared to analog scanners.[3] This is likely due to the higher spatial resolution and sensitivity of digital systems.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your 18F-PSMA-1007 imaging experiments.

Issue 1: High Hepatic Uptake Obscuring Liver Lesions

- Problem: Intense physiological uptake in the liver makes it difficult to distinguish true metastatic lesions from background noise.
- Troubleshooting Steps:
 - Optimize Uptake Time: Perform delayed imaging at 2-3 hours post-injection. While liver uptake may also increase over time, the tumor-to-liver ratio can improve.[6][9]
 - Image Reconstruction: Utilize advanced reconstruction algorithms like the block-sequential regularization expectation maximization (BSREM). This technique can enhance image

contrast and reduce noise, which may help in differentiating lesions from the background.

[1][13][14]

- Correlative Imaging: Fuse PET images with high-resolution anatomical imaging like contrast-enhanced CT or MRI to help delineate suspicious areas.

Issue 2: Unspecific Bone Uptake Leading to False Positives

- Problem: Focal uptake in the bones without any corresponding morphological changes on CT can be misinterpreted as metastases.[3] This is a known pitfall with 18F-PSMA-1007.[3]
- Troubleshooting Steps:
 - Morphological Correlation: Carefully examine the corresponding CT or MRI images for any benign explanations, such as fractures, degenerative changes, or bone marrow islands.[3]
 - Quantitative Analysis: While not definitive, UBUs often present with mild-to-moderate uptake (e.g., SUVmax < 10.0).[3] Very high focal uptake is more likely to be malignant.
 - Follow-up Imaging: In equivocal cases, follow-up imaging may be necessary to assess for changes over time.[9]

Issue 3: Poor Image Quality and Low Contrast-to-Noise Ratio (CNR)

- Problem: Images appear noisy, making it difficult to confidently identify small lesions.
- Troubleshooting Steps:
 - Adjust Acquisition Time: Increasing the acquisition time per bed position can improve image quality. An activity time product (administered activity in MBq/kg × acquisition time in min) of around 8 has been shown to provide a good balance between CNR and noise levels.[13][14]
 - Optimize Reconstruction Parameters: When using BSREM, the choice of the β value is crucial. A β value between 700 and 900 for an activity time product of 8 has been

suggested as optimal.[13][14] Lower β values can increase noise.[1][13][14]

- Administered Activity: Ensure the administered activity is appropriate for the patient's weight. A common dosage is 4 MBq/kg.[1][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on optimizing 18F-PSMA-1007 imaging.

Table 1: Impact of Uptake Time on SUVmax in Lesions and Organs

Tissue/Lesion	SUVmax at 60 min (Median)	SUVmax at 120 min (Median)	% Change	Reference
Prostate Cancer Lesions	10.98	15.51	+41.3%	[2][8]
Liver	Increased over time	-	-	[2]
Spleen	Increased over time	-	-	[2]
Blood Pool	Decreased over time	-	-	[2][9]

| Urinary Bladder | Decreased over time | - | - | [2] |

Table 2: Recommended Imaging Protocol Parameters

Parameter	Recommended Value	Rationale	Reference
Administered Activity	~4 MBq/kg	Provides sufficient signal for high-quality images.	[1] [13] [14]
Uptake Time	120 - 180 minutes	Allows for favorable tumor-to-background ratios due to tracer clearance from background tissues.	[6] [7]
Acquisition Time	~2 min/bed position (for 4 MBq/kg)	Achieves an optimal activity time product (AT) of ~8 for good CNR and low noise.	[13] [14]

| Reconstruction | BSREM with β value of 700-900 | Enhances image contrast and reduces noise compared to standard reconstruction. [\[13\]](#)[\[14\]](#) |

Experimental Protocols

Protocol 1: Optimized Patient Imaging for High TBR

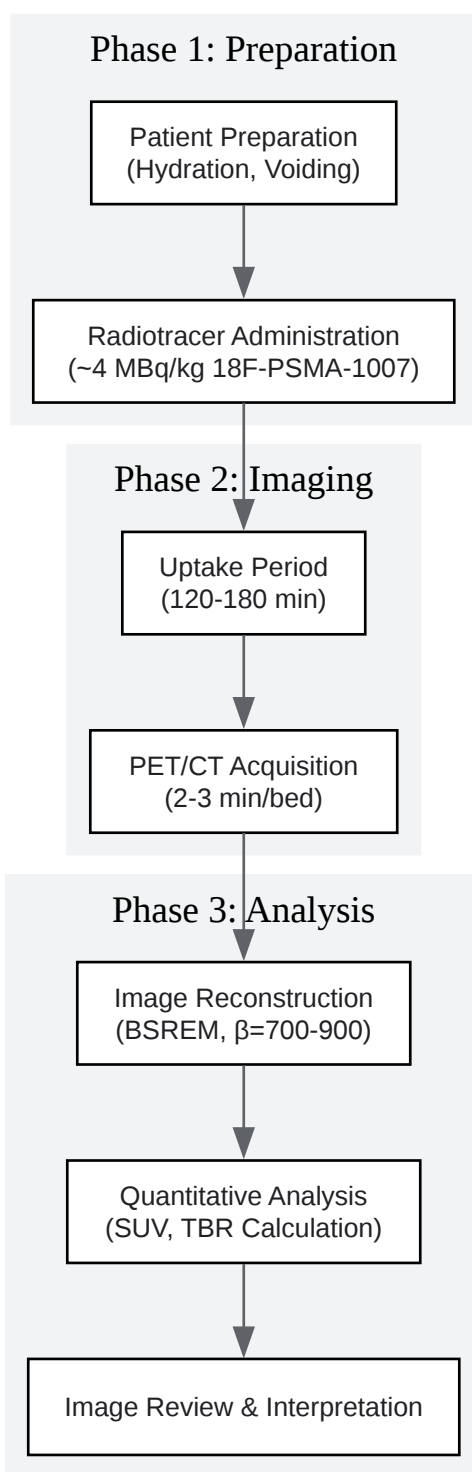
This protocol is based on findings that delayed imaging and specific reconstruction techniques improve image quality.

- Patient Preparation:
 - Patients should be well-hydrated.
 - No specific fasting requirements are generally needed.
 - Patients should be asked to void immediately before the scan to minimize bladder activity. [\[1\]](#)
- Radiotracer Administration:

- Administer approximately 4.0 MBq/kg of 18F-PSMA-1007 intravenously.[\[1\]](#)[\[13\]](#)
- Uptake Period:
 - The patient should rest for an uptake period of 120 minutes.[\[1\]](#)[\[13\]](#)
- Image Acquisition:
 - Perform a whole-body PET/CT scan from the mid-thigh to the base of the skull.[\[1\]](#)
 - Use an acquisition time of 2-3 minutes per bed position.[\[15\]](#)
- Image Reconstruction:
 - Reconstruct the PET images using a BSREM algorithm.[\[1\]](#)[\[13\]](#)[\[14\]](#)
 - Utilize a β value in the range of 700-900 for optimal noise and contrast.[\[13\]](#)[\[14\]](#)
 - Include time-of-flight and point spread function modeling in the reconstruction.[\[1\]](#)

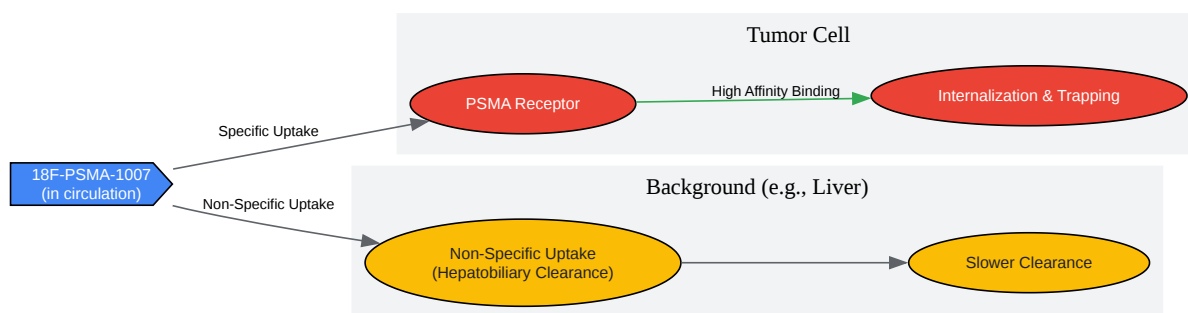
Visualizations

Diagrams of Workflows and Pathways



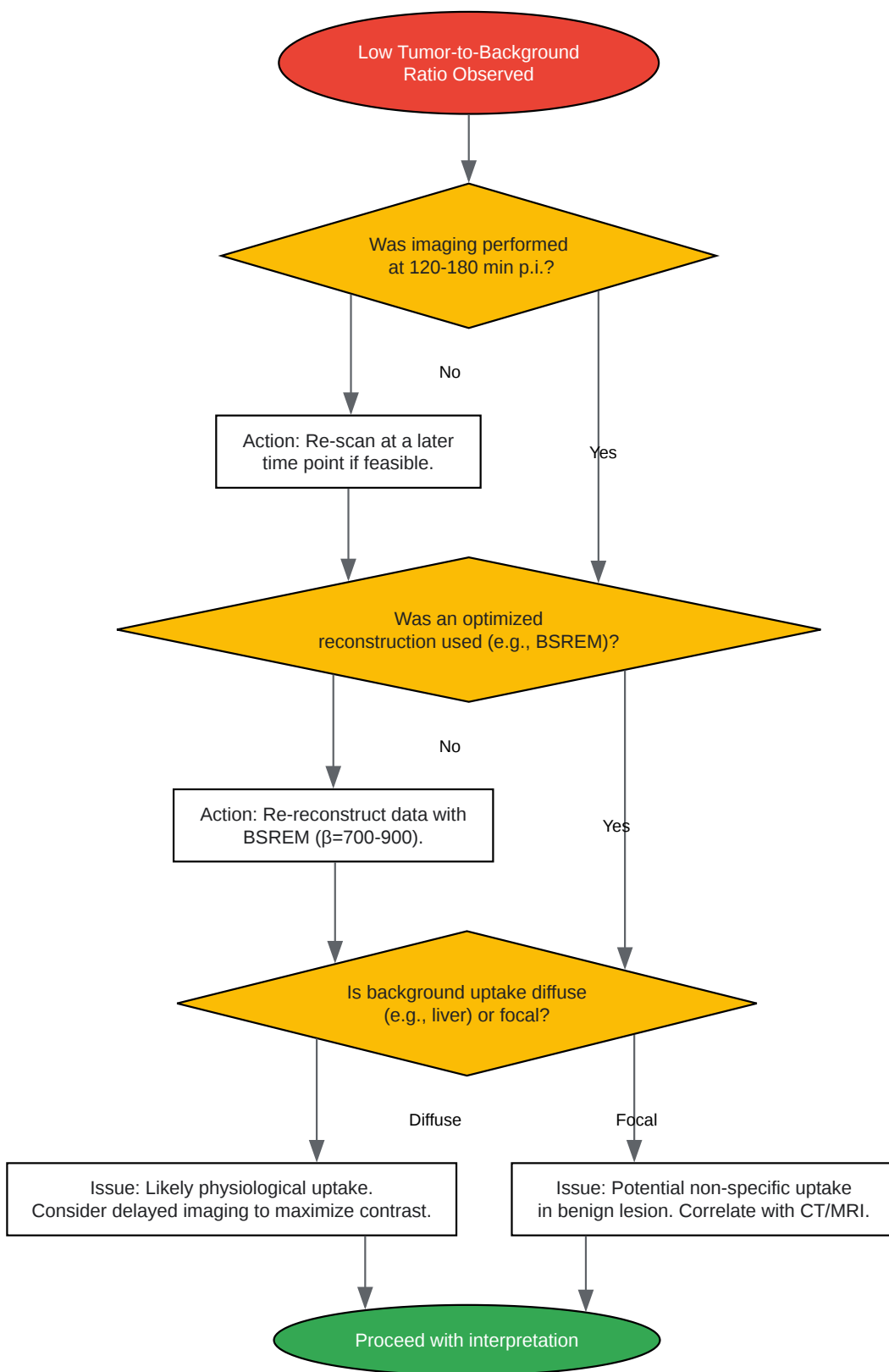
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Caption: Optimized workflow for 18F-PSMA-1007 PET/CT imaging.



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Caption: Simplified ¹⁸F-PSMA-1007 uptake pathways.



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Caption: Troubleshooting logic for low TBR in ¹⁸F-PSMA-1007 imaging.

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References

- 1. Optimization of [18F]PSMA-1007 PET-CT using regularized reconstruction in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-PSMA-1007 PET/CT at 60 and 120 minutes in patients with prostate cancer: biodistribution, tumour detection and activity kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal unspecific bone uptake on [18F]-PSMA-1007 PET: a multicenter retrospective evaluation of the distribution, frequency, and quantitative parameters of a potential pitfall in prostate cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-PSMA-1007 PET/CT uptake in multiple angiolipomas caused by PSMA expression in capillaries: a case report - Wang - Translational Andrology and Urology [tau.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging [frontiersin.org]
- 11. Biphasic contrast-enhanced [18F]PSMA-1007 PET/CT imaging to improve the detection of local relapse of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of PET protocol and interrater reliability of 18F-PSMA-11 imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

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